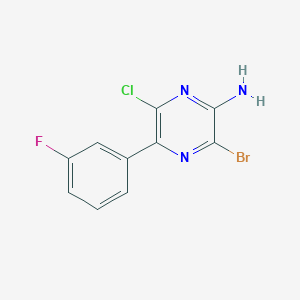

3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine

Description

3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine is a halogenated pyrazin-2-amine derivative characterized by a pyrazine core substituted with bromo, chloro, and 3-fluorophenyl groups. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its structural versatility. The bromo and chloro substituents at positions 3 and 6 enhance its reactivity in cross-coupling reactions, while the 3-fluorophenyl group at position 5 introduces steric and electronic effects that modulate its physicochemical properties . Evidence from patent literature highlights its use in Suzuki-Miyaura couplings to generate complex heterocyclic systems, underscoring its role in synthesizing bioactive molecules .

Properties

IUPAC Name |

3-bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClFN3/c11-8-10(14)16-9(12)7(15-8)5-2-1-3-6(13)4-5/h1-4H,(H2,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEKDWDHXOLMLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(N=C(C(=N2)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine typically involves multi-step reactions starting from commercially available precursors. The reaction conditions often require the use of palladium catalysts and boron reagents under mild conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Boron Reagents: Essential for Suzuki-Miyaura coupling.

Nucleophiles: Used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted pyrazine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine serves as a versatile building block for the construction of more complex molecules .

Biology and Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It can be used to synthesize potential pharmaceutical agents with antimicrobial, antiviral, or anticancer properties .

Industry: In the material science industry, this compound can be used to develop new materials with specific properties, such as improved thermal stability or electronic characteristics .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways involved can vary based on the compound’s structure and the biological system it is used in.

Comparison with Similar Compounds

Key Observations :

- Halogen Diversity : The bromo and chloro combination in the target compound balances reactivity and stability, whereas iodine substitution (as in Br-Clm-11) may hinder coupling efficiency due to steric bulk .

- Aryl vs. Alkynyl Groups : The 3-fluorophenyl group in the target compound provides moderate steric hindrance compared to the linear thiophenylethynyl group in –4 derivatives, which may affect binding affinity in biological targets .

Biological Activity

3-Bromo-6-chloro-5-(3-fluorophenyl)pyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a pyrazine ring substituted with bromine, chlorine, and a fluorophenyl group. Its synthesis typically involves multi-step organic reactions, often employing palladium catalysts under controlled conditions to achieve high yields. The synthetic routes may include halogenation followed by coupling reactions to introduce the trifluoromethylphenyl group.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been assessed for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar pyrazine structures have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Similar Pyrazine Derivative | Escherichia coli | TBD |

| Standard Antibiotic (Norfloxacin) | Various | 2 μg/ml |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cellular membranes, which is crucial for modulating biological pathways .

Case Studies

A notable study evaluated the compound's efficacy as a potential antiviral agent. The findings indicated that derivatives of pyrazine compounds exhibit antiviral properties against various viruses, suggesting that this compound may also possess similar capabilities . Further research is necessary to quantify its effectiveness against specific viral targets.

Comparative Analysis

When compared to other halogenated pyrazine derivatives, this compound stands out due to its unique combination of substituents which impart distinct biological properties. For example:

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-fluorobenzene | Lacks pyrazine ring | Limited biological activity |

| 3-Bromo-5-fluorobenzotrifluoride | Contains trifluoromethyl group | Moderate activity |

| This compound | Unique halogenated pyrazine structure | Potentially high antimicrobial activity |

Future Directions

The exploration of this compound in drug discovery is promising. Future research should focus on:

- In vitro and in vivo studies : To evaluate its efficacy and safety profile.

- Mechanistic studies : To elucidate specific interactions with molecular targets.

- Development of analogs : To enhance biological activity and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.